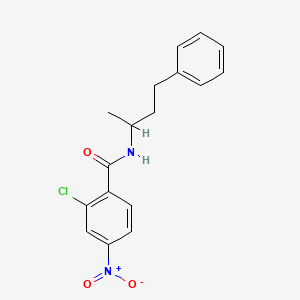![molecular formula C18H20Cl2N2O4 B3979939 methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate](/img/structure/B3979939.png)
methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate
Vue d'ensemble
Description
Methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate, also known as MK-2048, is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. It has been extensively studied for its potential use in the treatment of HIV-1 infection.
Mécanisme D'action
Methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate inhibits the HIV-1 integrase enzyme by binding to the active site of the enzyme and preventing the integration of the viral DNA into the host cell DNA. This prevents the virus from replicating and spreading to other cells. The selectivity of this compound for the HIV-1 integrase enzyme is due to its unique molecular structure, which allows it to bind specifically to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to be highly effective in inhibiting the replication of HIV-1 in vitro. It has also been shown to be effective in animal models of HIV-1 infection. In addition, this compound has been shown to have a low toxicity profile, with little or no adverse effects on normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate for lab experiments is its high potency and selectivity for the HIV-1 integrase enzyme. This allows for the specific inhibition of the virus without affecting normal cellular processes. However, one limitation of this compound is its relatively high cost and complex synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are several potential future directions for the research and development of methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate. One area of focus is the development of new formulations and delivery methods to improve the bioavailability and pharmacokinetics of the drug. Another area of focus is the development of combination therapies that combine this compound with other antiretroviral drugs to improve the efficacy and reduce the potential for drug resistance. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical trials.
Applications De Recherche Scientifique
Methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate has been extensively studied for its potential use in the treatment of HIV-1 infection. It has been shown to be highly effective in inhibiting the integration of the HIV-1 genome into the host cell DNA, which is a critical step in the replication cycle of the virus. This compound has also been shown to be highly selective for the HIV-1 integrase enzyme, with little or no activity against other cellular enzymes. This selectivity is important for minimizing the potential for off-target effects and toxicity.
Propriétés
IUPAC Name |
methyl 2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4/c1-9(2)8-13(18(24)25-4)21-17(23)14-10(3)26-22-16(14)15-11(19)6-5-7-12(15)20/h5-7,9,13H,8H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOERZWOVAUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(CC(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-fluorobenzoate](/img/structure/B3979867.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide](/img/structure/B3979870.png)
![N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B3979878.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3979883.png)
![N-(4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3979896.png)
![1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane](/img/structure/B3979898.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979910.png)




